molecular formula C10H18BrNO2 B14032872 tert-Butyl (3-bromocyclobutyl)(methyl)carbamate

tert-Butyl (3-bromocyclobutyl)(methyl)carbamate

Cat. No.: B14032872
M. Wt: 264.16 g/mol
InChI Key: UGSBDRXTQDOXNE-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromocyclobutyl)(methyl)carbamate is an organic compound with the molecular formula C9H16BrNO2 and a molecular weight of 250.13 g/mol . This compound features a tert-butyl group, a bromocyclobutyl group, and a methylcarbamate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-bromocyclobutyl)(methyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3-bromocyclobutanone . The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane. The reaction conditions are mild, and the process avoids over-alkylation of the carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromocyclobutyl)(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with different functional groups.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3-bromocyclobutyl)(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromocyclobutyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The tert-butyl and carbamate groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-bromocyclobutyl)(methyl)carbamate is unique due to the presence of the bromocyclobutyl group, which imparts distinct reactivity and properties compared to other tert-butyl carbamates. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

IUPAC Name

tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6H2,1-4H3

InChI Key

UGSBDRXTQDOXNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)Br

Origin of Product

United States

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